10-Azabenzo(a)pyrene
Overview
Description
10-Azabenzo(a)pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C19H11N and a molecular weight of 253.2973 . It is a nitrogen-containing analog of benzo(a)pyrene, which is known for its carcinogenic properties. The structure of this compound consists of a fused ring system with a nitrogen atom incorporated into the aromatic framework .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Azabenzo(a)pyrene typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-aminopyrene with glycerol under specific conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential health hazards. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions: 10-Azabenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced polycyclic aromatic compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro compounds, and acids (sulfuric acid, nitric acid).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced polycyclic aromatic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
10-Azabenzo(a)pyrene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of nitrogen-containing polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research on its biological effects, including its potential carcinogenicity and interactions with biological molecules.
Medicine: Investigations into its potential as a biomarker for exposure to nitrogen-containing polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of 10-Azabenzo(a)pyrene involves its interaction with cellular components, leading to various biological effects. It can form stable and depurinating DNA adducts, generate reactive oxygen species through redox cycling, and interact with the aryl hydrocarbon receptor . These interactions can result in oxidative stress, DNA damage, and potential carcinogenic effects.
Comparison with Similar Compounds
Benzo(a)pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon without nitrogen incorporation.
7,8-Benzopyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused rings.
Uniqueness of 10-Azabenzo(a)pyrene: this compound is unique due to the incorporation of a nitrogen atom into its aromatic ring system, which alters its chemical reactivity and biological interactions compared to its non-nitrogen-containing analogs .
Properties
IUPAC Name |
pyreno[1,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N/c1-3-12-6-7-14-11-15-5-2-10-20-19(15)16-9-8-13(4-1)17(12)18(14)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIUFNRSNKODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172282 | |
Record name | 10-Azabenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189-92-4 | |
Record name | 10-Azabenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Azabenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Azabenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-azabenyopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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